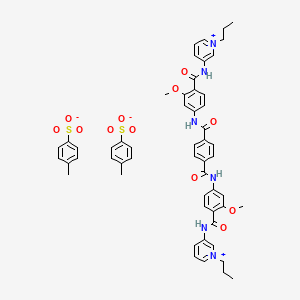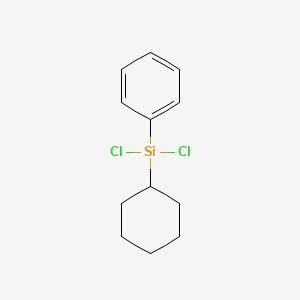
Dichloro(cyclohexyl)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(cyclohexyl)phenylsilane is an organosilicon compound with the molecular formula C12H16Cl2Si. It is characterized by the presence of a silicon atom bonded to a phenyl group, a cyclohexyl group, and two chlorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro(cyclohexyl)phenylsilane can be synthesized through the reaction of phenylsilane with cyclohexylmagnesium bromide, followed by chlorination. The reaction typically involves the following steps:
Formation of Cyclohexylphenylsilane: Phenylsilane reacts with cyclohexylmagnesium bromide (a Grignard reagent) to form cyclohexylphenylsilane.
Chlorination: The resulting cyclohexylphenylsilane is then treated with chlorine gas to introduce the two chlorine atoms, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(cyclohexyl)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cyclohexylphenylsilane.
Oxidation Reactions: Oxidation can lead to the formation of silanol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products:
Substitution Reactions: Products include various substituted silanes.
Reduction Reactions: The major product is cyclohexylphenylsilane.
Oxidation Reactions: Silanol derivatives are the primary products.
Applications De Recherche Scientifique
Dichloro(cyclohexyl)phenylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Biological Research: Studies have explored its potential use in drug delivery systems and as a component in biomaterials.
Mécanisme D'action
The mechanism of action of dichloro(cyclohexyl)phenylsilane involves its ability to undergo various chemical transformations. The silicon atom, bonded to both organic groups and chlorine atoms, provides a versatile platform for chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the electronic and steric effects of the phenyl and cyclohexyl groups .
Comparaison Avec Des Composés Similaires
Dichloro(methyl)phenylsilane: Similar in structure but with a methyl group instead of a cyclohexyl group.
Phenylsilane: Lacks the chlorine atoms and cyclohexyl group, making it less reactive in certain substitution reactions
Uniqueness: Dichloro(cyclohexyl)phenylsilane is unique due to the presence of both a bulky cyclohexyl group and reactive chlorine atoms. This combination allows for a wide range of chemical modifications and applications, distinguishing it from simpler organosilicon compounds .
Propriétés
Numéro CAS |
18042-67-6 |
|---|---|
Formule moléculaire |
C12H16Cl2Si |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
dichloro-cyclohexyl-phenylsilane |
InChI |
InChI=1S/C12H16Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
Clé InChI |
MYLMAKOOHNYUAS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[Si](C2=CC=CC=C2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


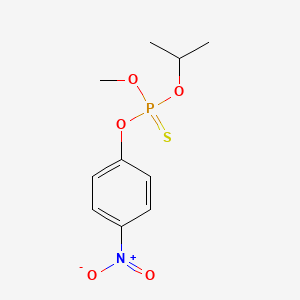
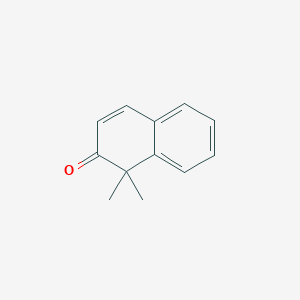
![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
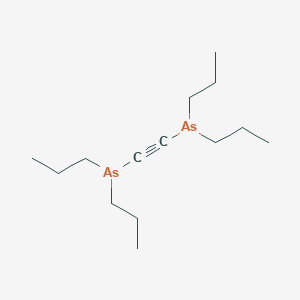

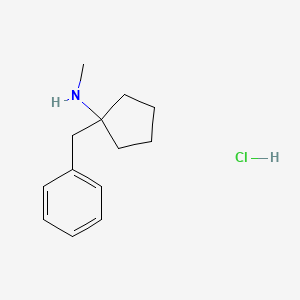

![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
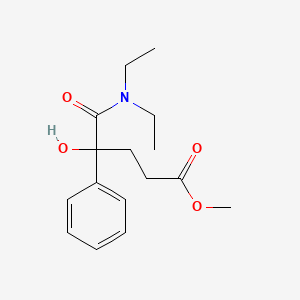
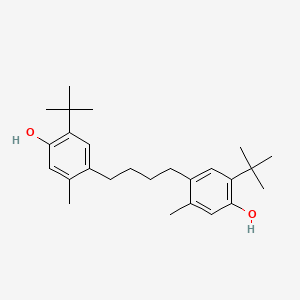
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)
